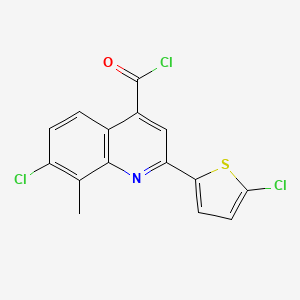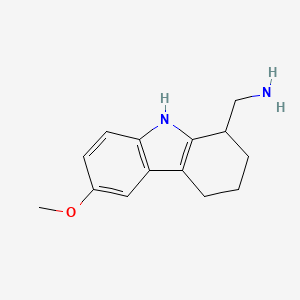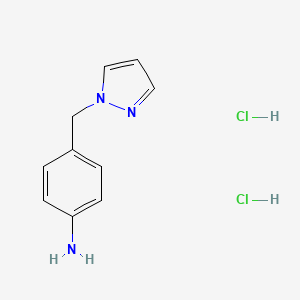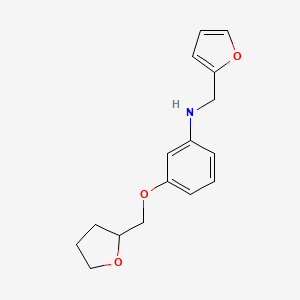
Cloruro de 7-cloro-2-(5-cloro-2-tienil)-8-metilquinolina-4-carbonilo
Descripción general
Descripción
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C15H8Cl3NOS and its molecular weight is 356.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de la Kinasa
Este compuesto tiene aplicaciones potenciales en química medicinal, particularmente como inhibidor de la kinasa. Las enzimas quinasas juegan un papel crucial en la señalización celular, y su desregulación está asociada con enfermedades como el cáncer. La estructura del cloruro de 7-cloro-2-(5-cloro-2-tienil)-8-metilquinolina-4-carbonilo sugiere que podría unirse a los sitios activos de la kinasa, inhibiendo su actividad y proporcionando una vía para la intervención terapéutica .
Síntesis Orgánica: Bloque de Construcción
Debido a su grupo cloruro de carbonilo reactivo, este compuesto puede servir como un bloque de construcción versátil en la síntesis orgánica. Puede sufrir diversas reacciones químicas, como la sustitución nucleófila, para crear una amplia gama de derivados con posibles actividades farmacológicas .
Ciencia de Materiales: Semiconductores Orgánicos
Los fragmentos de tiofeno y quinolina presentes en el compuesto sugieren su utilidad en la ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos. Estos compuestos son esenciales para crear dispositivos electrónicos flexibles, como los OLED .
Química Analítica: Estándares de Cromatografía
En química analítica, este compuesto podría utilizarse como estándar en la cromatografía para ayudar a identificar y cuantificar compuestos similares en mezclas complejas, debido a su firma química única .
Bioquímica: Estudios de Reacciones Enzimáticas
La capacidad del compuesto para actuar como un inhibidor de la kinasa también lo hace valioso para la investigación bioquímica, particularmente en el estudio de reacciones enzimáticas y vías. Se puede utilizar para investigar la función de las quinasas en varios procesos biológicos .
Química Agrícola: Desarrollo de Pesticidas
La estructura química de este compuesto sugiere aplicaciones potenciales en el desarrollo de pesticidas. Su capacidad para interferir con enzimas específicas podría aprovecharse para crear pesticidas específicos que sean más respetuosos con el medio ambiente y menos dañinos para las especies no objetivo .
Propiedades
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)








![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
